molecular formula C19H40 B154290 Pristane CAS No. 1921-70-6

Pristane

Cat. No. B154290
CAS RN: 1921-70-6
M. Wt: 268.5 g/mol
InChI Key: XOJVVFBFDXDTEG-UHFFFAOYSA-N
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Description

Pristane, also known as 2,6,10,14-tetramethylpentadecane, is a natural saturated terpenoid alkane primarily obtained from shark liver oil. Its name is derived from the Latin word “pristis,” meaning shark. This compound is also found in the stomach oil of birds in the order Procellariiformes, in mineral oil, and in some foods . It is a colorless, odorless liquid that is immiscible with water but soluble in diethyl ether, benzene, chloroform, and carbon tetrachloride .

Scientific Research Applications

Pristane has a wide range of applications in scientific research:

Safety and Hazards

Pristane can cause skin and eye irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice . It is also advised to avoid formation of dust and aerosols .

Future Directions

Research suggests that direct comparisons of vascular inflammation should be conducted among different murine systemic lupus erythematosus (SLE) models to better understand the mechanisms by which vascular inflammation occurs in SLE . Additionally, the use of in vitro vascular assays is proposed to further investigate vascular inflammation processes prevalent among different murine SLE models .

Biochemical Analysis

Biochemical Properties

Pristane is known to interact with various biomolecules, inducing autoimmune diseases in rodents . It is used in research to understand the pathogenesis of rheumatoid arthritis and lupus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still under research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been observed to induce autoimmune diseases in rodents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still under research. It is known that this compound can induce plasmacytomas, particularly valuable for studying B-cell tumors like Burkitt’s lymphoma .

Preparation Methods

Pristane can be synthesized through various methods. One notable method involves the flow dehydrative hydrogenation of allylic alcohol using a packed-bed reactor charged with a palladium on carbon (Pd/C) catalyst. This method allows for the dehydration and hydrogenation processes to occur in a single column, simplifying the production process . Industrial production of this compound often involves extraction from natural sources such as shark liver oil.

Chemical Reactions Analysis

Pristane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include molecular hydrogen, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Pristane is often compared with other similar compounds, such as:

This compound’s unique ability to induce specific autoimmune diseases and its diverse applications in research and industry make it a valuable compound in various fields.

properties

IUPAC Name

2,6,10,14-tetramethylpentadecane
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InChI

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3
Source PubChem
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InChI Key

XOJVVFBFDXDTEG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
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DSSTOX Substance ID

DTXSID70870919
Record name Norphytane
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Molecular Weight

268.5 g/mol
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Physical Description

Transparent liquid; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS], Liquid
Record name Pristane
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Boiling Point

296 °C, 296.00 °C. @ 760.00 mm Hg
Record name Pristane
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Flash Point

>110 °C (>230 °F) - closed cup
Record name Pristane
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Solubility

In water, 1.0X10-8 mg/L at 25 °C, Soluble in most organic solvents, Very soluble in benzene, ether, chloroform, petroleum ether, Soluble in carbon tetrachloride
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Density

0.775-0.795 at 20 °C
Record name Pristane
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Mechanism of Action

Diffuse pulmonary hemorrhage (DPH) is an uncommon but critical complication of systemic lupus erythematosus. Peritoneal administration of 2,6,10,14-tetramethylpentadecane (pristane) can recapitulate a lupus-like syndrome in mice, which can develop into DPH within a few weeks, especially in C57BL/6 mice. Mac-1 (CD11b/CD18), a leukocyte adhesion molecule, is known to play a role in inflammation by regulating migration of leukocytes into injured tissue. In this study, we aimed to clarify the role of Mac-1 in pristane-induced DPH, using Mac-1(-/-) and wild-type (WT) mice on a C57BL/6 background. After pristane injection, Mac-1(-/-) mice showed reduced prevalence of DPH and attenuated peritonitis compared with WT mice. Analysis of the peritoneal lavage on days 5 and 10 after pristane treatment revealed increased numbers of eosinophils and alternatively activated macrophages, but decreased numbers of neutrophils and classically activated macrophages in Mac-1(-/-) mice compared with WT. Enhanced production of IL-4 and IL-13, both key mediators of macrophage polarization toward the mannose receptor(+) (MMR(+)) phenotype, was observed in the peritoneal cavity of Mac-1(-/-) mice. Depletion of neutrophils and eosinophils or adoptive transfer of classically activated macrophages resulted in the exacerbation of pristane-mediated DPH in both WT and Mac-1(-/-) mice. Moreover, peritoneal transfer of F4/80(high)MMR(+) alternatively activated macrophages successfully reduced the prevalence of DPH in WT mice. Collectively, Mac-1 promoted acute inflammatory responses in the peritoneal cavity and the lungs by downregulating granulocyte migration and subsequent phenotypic conversion of macrophages in a pristane-induced systemic lupus erythematosus model.
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Color/Form

Colorless, transparent; stable liquid, Mobile, transparent, stable liquid

CAS RN

1921-70-6
Record name Pristane
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Melting Point

-60 °C /freezing point/, -100 °C
Record name Pristane
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Synthesis routes and methods

Procedure details

ELISAs were performed in polyvinyl 96-well microtiter plates (Dynatech, Alexandria, Va.); 200-μl volumes were used for each step. Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H. influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9. Plates were incubated at 37° C. for 1 hour followed by overnight incubation at 4° C. Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step. Unbound sites on the plastic were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C. Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody were incubated in the wells overnight at 4° C. Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C. followed by protein A-peroxidase for 2 hr at 37° C. Two hundred microliters of substrate was then added to each well. Substrate was prepared by dissolving 10 mg of o-phenyl-enediamine in 1 ml of methanol and adding this solution to 99 ml of citrate-phosphate buffer, pH 5.0, plus 0.1 ml of 3 % H2O2. After the substrate was incubated for 45 min in the dark at room temperature, the reaction was stopped with 50 233 μl of 4N H2SO4. The OD490 was measured. Each set of ELISAs was performed with a control in which NS-1 tissue culture supernatant or ascites fluid was used in place of the monoclonal antibody being tested. On the basis of the results of ELISA screening, selected clones were propagated by subsequent transfer to larger tissue culture wells. Large quantities of antibody were produced in tissue culture and by ip injection of 105 hybridoma cells into pristane-primed BALB/c mice. The resulting ascitic fluid was harvested in three to four weeks and tested for specificity.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
citrate phosphate
Quantity
99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
50
Quantity
233 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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